3,5,5-Trimethylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

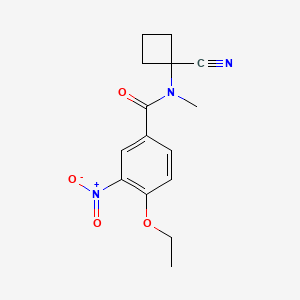

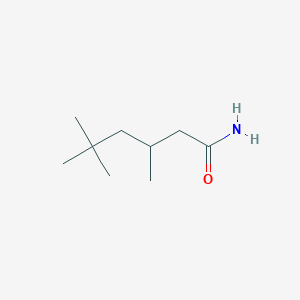

3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is also known as isomenthone oxime .

Synthesis Analysis

The synthesis of 3,5,5-Trimethylhexanamide can be achieved through the chlorination of isononanoic acid with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethylhexanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3,5,5-Trimethylhexanamide has a melting point of 96°C and a predicted boiling point of 268.2±9.0°C. Its density is predicted to be 0.881±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Solvent Extraction of Precious Metals

3,5,5-Trimethylhexanamide has been used in the development of new solvent extraction processes for the recovery and separation of precious metals, specifically rhodium, from aqueous hydrochloric acid solutions . The work focuses on understanding the mode of action of rhodium solvent extraction using amine and amide synergists, and to develop efficient, selective, and industrially viable processes for the solvent extraction of rhodium and other precious metals .

Tantalum Recycling

Tantalum is a critical element used extensively in modern electronics. However, its recycling is challenging due to the difficulties of its leaching and subsequent separation from other metals. 3,5,5-Trimethylhexanamide has been used in the solvent extraction of tantalum (V) halides, such as TaCl5 and TaF5, which can potentially be accessed from tantalum metal upon acid halide leaching . This presents an alternative route to tantalum recycling .

Synthesis of Barbituric Acid Analogs

3,5,5-Trimethylhexanamide, also known as isononanoyl chloride, may be used as a reagent in the synthesis of barbituric acid analogs . Barbituric acid analogs have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Synthesis of α-N-fattyacyl Colistin Nonapeptide Derivative

Isononanoyl chloride can also be used as a starting material in the synthesis of α-N-fattyacyl colistin nonapeptide derivative . Colistin is an antibiotic from the group of polymyxins with a broad spectrum of activity against Gram-negative bacteria.

Synergistic Recovery of Rhodium

In a study, the synergistic combination of a primary amine (2-ethylhexylamine, LA) with 3,5,5-trimethylhexanamide was shown to extract over 85% of rhodium from 4 M hydrochloric acid . This shows the potential of 3,5,5-trimethylhexanamide in the recovery of precious metals.

Synthesis of 3,5,5-Trimethylhexanamide

Isononanoyl chloride can be used as a reactant in the synthesis of 3,5,5-trimethylhexanamide . This shows the importance of 3,5,5-trimethylhexanamide in organic synthesis.

Wirkmechanismus

Target of Action

It has been used as a reagent in the synthesis of barbituric acid analogs , suggesting that it may interact with enzymes or receptors involved in the action of barbiturates

Mode of Action

It has been used in the synthesis of α-n-fattyacyl colistin nonapeptide derivative This suggests that 3,5,5-Trimethylhexanamide might interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules

Eigenschaften

IUPAC Name |

3,5,5-trimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,5-Trimethylhexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)